tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 6-azaspiro[2.5]octane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through crystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride: This compound has a similar structure but with a different spiro ring system.
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride: This compound has an amino group instead of a carbamate group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound contains an oxygen atom in the spiro ring.
The uniqueness of this compound lies in its specific spiro ring system and the presence of the carbamate group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[2.5]octan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-8-12(9)4-6-13-7-5-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAOSRTELUZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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